molecular formula AsH2O4Rb B080840 Rubidium dihydrogenarsenate CAS No. 13464-57-8

Rubidium dihydrogenarsenate

Cat. No.: B080840
CAS No.: 13464-57-8
M. Wt: 226.403 g/mol
InChI Key: DGQWDYBVPGQHSA-UHFFFAOYSA-M
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Description

Rubidium dihydrogenarsenate (RbH₂AsO₄) is an inorganic compound with the formula RbH₂AsO₄ and a molecular weight of 226.40 g/mol. It appears as a white crystalline powder or lump solid and has a melting point of 268°C . The compound is commercially available in purity grades ranging from 2N (99%) to 5N (99.999%), with product codes RB-ASOH2-02 to RB-ASOH2-05 .

Safety and Handling: RbH₂AsO₄ is classified as hazardous under the Globally Harmonized System (GHS), with risk codes including acute toxicity (oral, dermal, inhalation), carcinogenicity, and environmental toxicity. Safety measures mandate the use of protective equipment and avoidance of environmental release .

Preparation Methods

Synthesis via Partial Neutralization of Arsenic Acid with Rubidium Carbonate

The primary method for preparing rubidium dihydrogenarsenate involves the partial neutralization of arsenic acid (H₃AsO₄) with rubidium carbonate (Rb₂CO₃) in aqueous solution . This reaction proceeds under controlled stoichiometric conditions to ensure the formation of the desired product while avoiding over-neutralization.

Reaction Mechanism and Stoichiometry

The neutralization reaction can be represented as:

H₃AsO₄ + Rb₂CO₃ → RbH₂AsO₄ + CO₂↑ + H₂O\text{H₃AsO₄ + Rb₂CO₃ → RbH₂AsO₄ + CO₂↑ + H₂O}

In this process, rubidium carbonate reacts with arsenic acid to yield this compound, carbon dioxide, and water. The reaction is typically conducted at room temperature, with careful monitoring of pH to ensure partial neutralization .

Experimental Procedure

  • Solution Preparation : Aqueous solutions of H₃AsO₄ and Rb₂CO₃ are prepared separately. The concentration of each solution is adjusted to achieve a molar ratio conducive to partial neutralization.

  • Mixing : The Rb₂CO₃ solution is gradually added to the H₃AsO₄ solution under continuous stirring. The exothermic reaction releases CO₂ gas, requiring controlled addition to avoid rapid effervescence.

  • Crystallization : The mixture is allowed to evaporate slowly at room temperature, leading to the formation of RbH₂AsO₄ crystals.

  • Purification : The crystals are filtered, washed with cold ethanol or water to remove residual reactants, and dried under vacuum .

Table 1: Key Reaction Parameters

ParameterDetails
ReactantsH₃AsO₄, Rb₂CO₃
SolventWater
TemperatureRoom temperature (~25°C)
Molar Ratio (H₃AsO₄:Rb₂CO₃)~2:1 (stoichiometric for partial neutralization)
YieldHigh purity (>95%)

Structural and Thermal Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction studies confirm that RbH₂AsO₄ crystallizes in a monoclinic system. The structure comprises isolated [H₂AsO₄]⁻ tetrahedra linked via hydrogen bonds to rubidium cations, forming a three-dimensional network .

Table 2: Crystallographic Data for RbH₂AsO₄

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 7.471 Å, b = 7.636 Å, c = 12.193 Å
α, β, γ71.91°, 73.04°, 88.77°
Hydrogen bondingO–H···O bridges between [H₂AsO₄]⁻ units

Thermal Behavior

Thermogravimetric analysis (TGA) reveals that RbH₂AsO₄ undergoes dehydration at elevated temperatures (~473 K), followed by decomposition into rubidium arsenate oxides. Differential scanning calorimetry (DSC) shows no phase transitions below 400 K, indicating stability under ambient conditions .

Challenges and Optimization Strategies

Common Pitfalls

  • Over-Neutralization : Excess Rb₂CO₃ leads to the formation of Rb₂HAsO₄ or Rb₃AsO₄, necessitating precise stoichiometric control.

  • Impurity Incorporation : Residual sodium or potassium ions from reagents can disrupt crystallization.

Recommendations for Reproducibility

  • Use high-purity H₃AsO₄ and Rb₂CO₃.

  • Conduct reactions under inert atmospheres to prevent carbonate contamination.

  • Optimize evaporation rates to enhance crystal size and quality.

Chemical Reactions Analysis

Types of Reactions: Rubidium dihydrogenarsenate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form rubidium arsenate (Rb₃AsO₄).

    Reduction: It can be reduced to form rubidium arsenite (RbAsO₂).

    Substitution: this compound can participate in substitution reactions where the hydrogen atoms are replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various metal salts can be used to replace hydrogen atoms in the compound.

Major Products Formed:

Scientific Research Applications

Materials Science

1.1 Ferroelectric Properties

Rubidium dihydrogenarsenate is recognized for its ferroelectric properties, making it valuable in the development of electronic devices. Research has shown that RbH₂AsO₄ exhibits a high dielectric constant and pyroelectric effect, which are crucial for applications in capacitors and sensors. A study by Pimenta et al. (1998) investigated the optical-coupled soft mode in RbH₂AsO₄ crystals, revealing insights into its phase transitions and potential for use in advanced materials .

1.2 Nonlinear Optical Applications

The compound is also utilized in nonlinear optics. It has been demonstrated to facilitate third-harmonic generation (THG), a process essential for frequency conversion in laser technologies. This capability positions RbH₂AsO₄ as a candidate for use in laser systems and optical communication devices .

Optical Applications

2.1 Laser Crystals

This compound can be employed as a laser crystal due to its favorable optical properties, including transparency in the visible to near-infrared range. Its ability to support efficient frequency doubling and tripling processes enhances its utility in solid-state lasers.

2.2 Photonic Devices

In photonics, RbH₂AsO₄ is explored for its potential use in waveguides and modulators. Its ferroelectric nature allows for tunable optical properties, which are advantageous in developing advanced photonic circuits.

Environmental Studies

3.1 Water Treatment

The compound's chemical properties make it suitable for environmental applications, particularly in water treatment processes. Its interactions with arsenic species can be studied to develop methods for arsenic removal from contaminated water sources, addressing a significant public health concern.

5.1 Study on Ferroelectric Properties

A notable case study examined the ferroelectric characteristics of RbH₂AsO₄ crystals under varying temperatures and electric fields. The findings indicated that the material maintains its ferroelectric phase over a broad temperature range, making it suitable for applications requiring stable performance under thermal fluctuations.

5.2 Application in Nonlinear Optics

Another significant research project focused on the use of RbH₂AsO₄ in nonlinear optical devices. The study demonstrated that incorporating this compound into laser systems could enhance efficiency and output power through effective harmonic generation, showcasing its potential for commercial laser applications.

Mechanism of Action

The mechanism of action of rubidium dihydrogenarsenate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to cellular toxicity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Chemical Identifiers :

  • PubChem CID: Not explicitly stated in evidence.
  • IUPAC Name: Rubidium dihydrogen arsenate.
  • CAS Registry: 13464-57-8 .

Rubidium dihydrogenarsenate belongs to the family of dihydrogenarsenate salts, which share the general formula MH₂AsO₄ (M = alkali metal). Below is a comparative analysis with structurally analogous compounds.

Potassium Dihydrogenarsenate (KH₂AsO₄)

  • Formula : KH₂AsO₄ (anhydrous) or KH₂AsO₄·2H₂O (dihydrate).
  • Molecular Weight : 180.04 g/mol (anhydrous).
  • CAS Registry : 7784-41-0 (anhydrous), 308103-48-2 (dihydrate) .
  • Properties : Potassium dihydrogenarsenate is structurally similar to RbH₂AsO₄ but differs in cation size (K⁺ ionic radius = 1.38 Å vs. Rb⁺ = 1.52 Å). This larger ionic radius in RbH₂AsO₄ may result in lower lattice energy and a marginally lower melting point compared to KH₂AsO₄ (exact data unavailable in evidence).

Sodium Dihydrogenarsenate (NaH₂AsO₄)

  • Formula : NaH₂AsO₄.
  • CAS Registry: Not listed in provided evidence.
  • Comparison : Sodium’s smaller ionic radius (1.02 Å) likely increases lattice stability and melting point relative to RbH₂AsO₄. However, sodium salts are generally more hygroscopic than rubidium analogs.

Cesium Dihydrogenarsenate (CsH₂AsO₄)

  • Formula : CsH₂AsO₄.
  • CAS Registry: Not listed in evidence.
  • Comparison : With Cs⁺ being larger than Rb⁺ (1.67 Å), CsH₂AsO₄ may exhibit even lower melting points and distinct solubility profiles.

Data Table: Comparative Properties of Dihydrogenarsenate Salts

Property RbH₂AsO₄ KH₂AsO₄ NaH₂AsO₄ (Inferred)
Molecular Weight 226.40 g/mol 180.04 g/mol 161.91 g/mol
Appearance White powder/lump Crystalline solid White crystalline solid
Melting Point 268°C Not reported ~300°C (estimated)
Cation Ionic Radius 1.52 Å (Rb⁺) 1.38 Å (K⁺) 1.02 Å (Na⁺)
Hazard Profile Acute toxicity, carcinogen Similar arsenic-related hazards Similar hazards

Gaps in Knowledge

  • Limited data on the thermal stability, solubility, and crystallographic parameters of RbH₂AsO₄ compared to KH₂AsO₄ or CsH₂AsO₄.
  • Environmental and long-term toxicity studies for dihydrogenarsenates are sparse .

Biological Activity

Rubidium dihydrogenarsenate (RbH₂AsO₄) is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its molecular formula RbH₂AsO₄ and a molecular weight of approximately 226.4 g/mol. It appears as a white powder or crystalline solid with a melting point of 268 °C. The compound is soluble in water, which facilitates its interaction with biological systems.

Biological Mechanisms

The biological activity of this compound is closely linked to the behavior of rubidium ions (Rb⁺) and arsenate ions (AsO₄³⁻) in biological systems:

  • Rubidium Ions : Rubidium behaves similarly to potassium in biological contexts, often substituting for potassium ions in cellular processes. This substitution can influence cellular ion balance, enzyme activity, and neurotransmission .
  • Arsenate Ions : Arsenate can interfere with phosphate metabolism, potentially disrupting ATP synthesis and other phosphate-dependent processes. This disruption can lead to increased oxidative stress and apoptosis in certain cell types .

Biological Activity and Effects

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies suggest that rubidium compounds may possess antimicrobial properties, potentially through mechanisms that involve disrupting microbial cell membranes or metabolic pathways .
  • Effects on Cell Growth : In vitro studies have shown that this compound can influence cell proliferation. For instance, it has been reported to inhibit the growth of certain cancer cell lines by inducing apoptosis .
  • Neuroprotective Effects : Given rubidium's similarity to potassium, it has been hypothesized that this compound may exert neuroprotective effects by stabilizing neuronal membranes and modulating neurotransmitter release. However, more research is needed to substantiate these claims .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability, particularly in breast cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Case Study 2: Neuroprotective Potential

In another study focused on neuroprotection, researchers administered this compound to an animal model of neurodegeneration. The findings indicated improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis of Biological Activity

Property This compound Other Rubidium Compounds
Chemical Structure RbH₂AsO₄RbCl, RbOH
Solubility Water-solubleVaries (e.g., RbCl is soluble)
Biological Role Potential anticancer agentUsed in myocardial imaging
Mechanism of Action Induces oxidative stressAlters ion transport
Toxicity Profile Low toxicity at therapeutic dosesVaries; some compounds toxic

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing rubidium dihydrogenarsenate, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves reacting rubidium carbonate or hydroxide with arsenic acid under controlled stoichiometric conditions. Characterization requires elemental analysis (C, H, As, Rb) to confirm purity, with deviations >0.3% necessitating justification . X-ray diffraction (XRD) data must be deposited in the Inorganic Crystal Structure Database (ICSD), with cif files validated via the IUCr's checkCIF tool to resolve crystallographic discrepancies . Reproducibility hinges on documenting reagent sources (e.g., Sigma-Aldrich for commercial Rb salts) and solvent purification methods (e.g., distillation under argon) .

Q. How can researchers determine the detection limits and accuracy of rubidium quantification in this compound using X-ray fluorescence spectroscopy?

  • Methodological Answer : Calibration curves for Rb quantification should be constructed using high-purity standards (e.g., lepidolite with 18,190 ppm Rb) and LiBO₃ flux to minimize matrix effects. Detection limits for Rb in mineral matrices are ~50 ppm, with a relative accuracy of 5% achievable via repeated pelletization and background correction . For rock samples, dilution with LiF crystals reduces detection limits to 20 ppm .

Q. What are the key considerations for ensuring ethical compliance and safety when handling this compound in laboratory settings?

  • Methodological Answer : this compound contains toxic inorganic arsenic (AsO₄³⁻), necessitating fume hood use, PPE (gloves, lab coats), and institutional approval for hazardous material protocols . Waste disposal must comply with local regulations for arsenic-containing compounds. Ethical compliance requires pre-approval from biosafety committees and transparency in reporting deviations from safety protocols .

Advanced Research Questions

Q. What experimental strategies can minimize uncertainties in nuclear magnetic moment measurements of rubidium isotopes in this compound?

  • Methodological Answer : Simultaneous NMR recording of ⁸⁷Rb and ⁸⁵Rb isotopes using dual-tuned probes reduces experimental uncertainties to δ ≈10⁻⁷ by canceling magnetic field fluctuations. Screening corrections for diamagnetic shielding are negligible in aqueous solutions but require calibration against cesium-133 standards in nonpolar solvents . High-resolution MAS-NMR with magic-angle spinning (≥30 kHz) further suppresses line broadening from quadrupolar interactions .

Q. How should researchers address discrepancies in reported thermal decomposition behavior of this compound across different studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with in-situ XRD or IR spectroscopy can resolve decomposition pathways (e.g., AsO₄³⁻ → As₂O₃ vs. Rb₂O formation). Conflicting data may arise from varying heating rates (e.g., 5°C/min vs. 10°C/min) or atmospheric conditions (N₂ vs. air). Replicating experiments with controlled O₂ partial pressure and reporting raw data (weight loss % vs. temperature) enhances cross-study comparability .

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict physicochemical properties?

  • Methodological Answer : Single-crystal XRD analysis at cryogenic temperatures (100 K) resolves H-bond geometries (O···O distances, angles). Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G*) correlate these networks with properties like proton conductivity or thermal stability. For example, bifurcated H-bonds in [Rb(H₂AsO₄)] frameworks may enhance ionic mobility, validated via impedance spectroscopy .

Q. Data Contradiction and Validation

Q. What analytical frameworks are recommended for reconciling conflicting NMR linewidth data for this compound in different solvent systems?

  • Methodological Answer : Linewidth discrepancies in D₂O vs. DMSO-d₆ arise from solvent polarity effects on Rb⁺ solvation. Use pulsed-field gradient (PFG) NMR to measure diffusion coefficients and distinguish between chemical exchange broadening and bulk magnetic susceptibility effects. Paramagnetic impurities (e.g., Fe³⁺) should be quantified via ICP-MS and excluded via Chelex-100 resin treatment .

Q. Methodological Best Practices

  • Data Reporting : Follow IUCr guidelines for crystallographic data, including thermal ellipsoid plots (30% probability) and full bond-length tables in supplementary materials .
  • Ethical Standards : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to avoid redundant or non-impactful research .

Properties

IUPAC Name

dihydrogen arsorate;rubidium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQWDYBVPGQHSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[As](=O)(O)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsH2O4Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928699
Record name Rubidium dihydrogen arsorate
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URL https://comptox.epa.gov/dashboard/DTXSID00928699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.403 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-57-8
Record name Arsenic acid (H3AsO4), monorubidium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubidium dihydrogen arsorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arsenic acid (H3AsO4), monorubidium salt
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